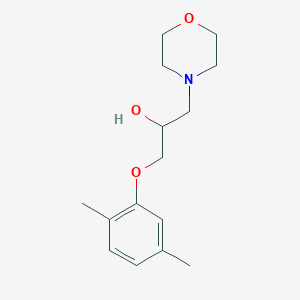
1-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol, also known as (2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H23NO3, with a molecular weight of 265.348 Da. It belongs to the class of phenol ethers and possesses a morpholine moiety which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H23NO3 |
| Molecular Weight | 265.348 Da |
| Type | Small Molecule |
| Formal Charge | 0 |
| Structure | Structure |
Research indicates that (2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol may interact with various biological targets. Its structural characteristics suggest potential interactions with neurotransmitter receptors and other cellular pathways.
- Serotonin Receptor Interaction : The compound has been explored for its agonistic effects on serotonin receptors, particularly the 5-HT2 family. Studies have shown that similar compounds can influence mood and behavior by modulating serotonin signaling pathways .
- Cytotoxicity Studies : Preliminary studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated that it could inhibit cell proliferation in hepatocellular carcinoma cells, suggesting potential applications in cancer therapy .
- Photodynamic Therapy Potential : The compound's ability to generate reactive oxygen species (ROS) under light exposure has been investigated for its use in photodynamic therapy (PDT). This property is significant for developing treatments for certain types of cancers .
Case Studies and Research Findings
Several studies have highlighted the biological effects and therapeutic potentials of (2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of the compound on HuH-7 hepatocellular carcinoma cells. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 50 µM .
- Serotonin Receptor Agonism : Another research effort focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications in the phenoxy group can enhance receptor binding affinity and selectivity towards serotonin receptors .
Eigenschaften
Molekularformel |
C15H23NO3 |
|---|---|
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C15H23NO3/c1-12-3-4-13(2)15(9-12)19-11-14(17)10-16-5-7-18-8-6-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3 |
InChI-Schlüssel |
HVMGGHDPXHODHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















